molecular formula C10H19N3O B11735724 [(1-ethyl-1H-pyrazol-5-yl)methyl](3-methoxypropyl)amine

[(1-ethyl-1H-pyrazol-5-yl)methyl](3-methoxypropyl)amine

Cat. No.: B11735724
M. Wt: 197.28 g/mol
InChI Key: VATXVRWLJPHDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-pyrazol-5-yl)methylamine: is a chemical compound with the molecular formula C10H20ClN3O and a molecular weight of 233.74 g/mol . This compound features a pyrazole ring substituted with an ethyl group and a methoxypropylamine side chain, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable alkylating agent, such as 3-methoxypropylamine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (1-ethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-ethyl-1H-pyrazol-5-yl)methylamine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the design of novel pharmaceuticals .

Industry: In the industrial sector, (1-ethyl-1H-pyrazol-5-yl)methylamine can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Biological Activity

(1-ethyl-1H-pyrazol-5-yl)methylamine is a synthetic organic compound belonging to the class of pyrazole derivatives. Its unique structure, which features a pyrazole ring and a methoxypropylamine moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, including its therapeutic potential and mechanisms of action, supported by relevant research findings and case studies.

Preliminary studies indicate that (1-ethyl-1H-pyrazol-5-yl)methylamine may interact with specific receptors or enzymes involved in cellular signaling pathways. These interactions can modulate various biological processes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Properties

Research has shown that pyrazole derivatives exhibit significant anticancer activity. For instance, (1-ethyl-1H-pyrazol-5-yl)methylamine has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that this compound reduced the viability of breast cancer cells by disrupting their metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. This effect may be particularly beneficial in treating chronic inflammatory diseases .

Case Studies

StudyFindings
Study 1 : Anticancer Activity (2022)Demonstrated significant reduction in cell viability of breast cancer cells treated with (1-ethyl-1H-pyrazol-5-yl)methylamine at concentrations of 10 µM and 50 µM.
Study 2 : Anti-inflammatory Effects (2023)Showed a decrease in IL-6 and TNF-alpha levels in macrophages treated with the compound, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of (1-ethyl-1H-pyrazol-5-yl)methylamine, it is essential to compare it with other similar compounds:

CompoundStructureBiological Activity
Compound A Pyrazole derivative without methoxy groupModerate anticancer activity
Compound B Triazole derivativeStrong anti-inflammatory effects but limited anticancer properties
(1-ethyl-1H-pyrazol-5-yl)methylamine Contains both pyrazole and methoxypropylamine moietiesExhibits both anticancer and anti-inflammatory activities

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C10H19N3O/c1-3-13-10(5-7-12-13)9-11-6-4-8-14-2/h5,7,11H,3-4,6,8-9H2,1-2H3

InChI Key

VATXVRWLJPHDIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.